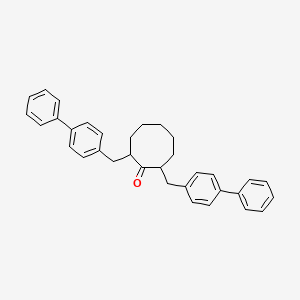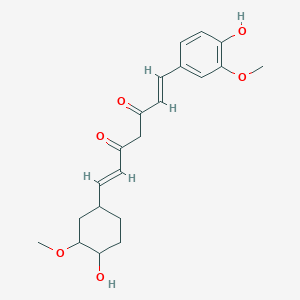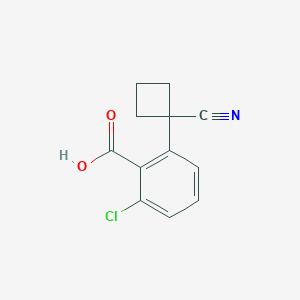
1,2-Dibromo-2-methylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-2-methylundecane is an organic compound with the molecular formula C12H24Br2. It is a brominated hydrocarbon, characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a methyl-substituted undecane chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylundecane can be synthesized through the bromination of 2-methylundecane. The reaction typically involves the addition of bromine (Br2) to 2-methylundecane in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-methylundecane is reacted with bromine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-2-methylundecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH)
Major Products Formed
Substitution: 2-methylundecanol or 2-methylundecylamine.
Elimination: 2-methyl-1-undecene.
Reduction: 2-methylundecane
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-2-methylundecane is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for introducing bromine atoms into organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a flame retardant
Wirkmechanismus
The mechanism of action of 1,2-dibromo-2-methylundecane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: A smaller brominated hydrocarbon used in organic synthesis and as a fumigant.
1,2-Dibromopropane: Another brominated hydrocarbon with similar reactivity but different physical properties.
1,2-Dibromocyclohexane: A cyclic brominated compound used in organic synthesis
Uniqueness
1,2-Dibromo-2-methylundecane is unique due to its longer carbon chain and the presence of a methyl group, which influences its reactivity and physical properties. This makes it suitable for specific applications where other brominated hydrocarbons may not be as effective .
Eigenschaften
CAS-Nummer |
55334-43-5 |
|---|---|
Molekularformel |
C12H24Br2 |
Molekulargewicht |
328.13 g/mol |
IUPAC-Name |
1,2-dibromo-2-methylundecane |
InChI |
InChI=1S/C12H24Br2/c1-3-4-5-6-7-8-9-10-12(2,14)11-13/h3-11H2,1-2H3 |
InChI-Schlüssel |
WYKMXONBBXQGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)


![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)





![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)




